molecular formula C20H24N2O3S B4766629 4-propyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide

4-propyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide

Cat. No. B4766629
M. Wt: 372.5 g/mol
InChI Key: CQFNNWFLVJPZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-propyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide, also known as PPSB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. PPSB is a sulfonamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-propyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide involves the inhibition of CA IX. CA IX is an enzyme that is overexpressed in various types of cancer and plays a role in tumor growth and survival. 4-propyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide binds to the active site of CA IX and inhibits its activity, leading to a decrease in tumor growth and survival.
Biochemical and Physiological Effects:
4-propyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 4-propyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has also been shown to have anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-propyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide in lab experiments is its high purity and yield. 4-propyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide is also relatively easy to synthesize using the method described above. However, one limitation of using 4-propyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide is its potential toxicity. 4-propyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been shown to have cytotoxic effects on normal cells at high concentrations.

Future Directions

There are several future directions for the use of 4-propyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide in scientific research. One potential direction is the development of 4-propyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide analogs with improved potency and selectivity for CA IX. Another direction is the investigation of the potential use of 4-propyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide in combination with other anti-cancer agents for the treatment of various types of cancer. Additionally, the use of 4-propyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide in the development of imaging agents for the detection of CA IX in tumors is another potential direction for future research.
Conclusion:
In conclusion, 4-propyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide is a sulfonamide derivative that has shown potential for use in various scientific research applications. Its ability to inhibit the activity of CA IX and its anti-inflammatory and analgesic effects make it a promising candidate for the treatment of various types of cancer and inflammatory diseases. However, further research is needed to fully understand the potential of 4-propyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide and its analogs in scientific research.

Scientific Research Applications

4-propyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been used in various scientific research applications. It has been shown to inhibit the activity of carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer. 4-propyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 4-propyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been shown to have anti-inflammatory and analgesic effects.

properties

IUPAC Name

4-propyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-2-5-16-6-12-19(13-7-16)26(24,25)21-18-10-8-17(9-11-18)20(23)22-14-3-4-15-22/h6-13,21H,2-5,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFNNWFLVJPZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-propyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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